2,3-Difluorofumaric acid
Overview
Description
Scientific Research Applications
Biotechnological Processes in Fumaric Acid Production
2,3-Difluorofumaric acid, a derivative of fumaric acid, may have implications in biotechnological processes. Fumaric acid is a key platform chemical in biorefineries, used for obtaining biofuels, chemicals, materials, food, and feed from biomass. The biotechnological processes for fumaric acid production, especially involving fungi of the Rhizopus genus, highlight its significance in the biorefinery perspective (Martin-Dominguez et al., 2018).
Chemical Synthesis and Structural Applications
This compound may be relevant in the synthesis of metal-organic polymers. A study on the synthesis and characterization of complexes involving fumaric acid indicates the potential of such derivatives in constructing complex chemical structures (Lin et al., 2016).
Chemical Reactions and Organic Synthesis
The nucleophilic reactivity of dihydroxyfumaric acid, a compound closely related to this compound, shows potential in organic synthesis. This includes base-mediated cascade aldol addition and fragmentation reactions, which could be significant in developing new synthetic pathways (Ward et al., 2018).
Environmental and Water Treatment Studies
This compound and its derivatives could play a role in environmental science, particularly in studies involving perfluorinated compounds. Research on the degradation of perfluorooctanoic acid by zero-valent iron nanoparticles under ultraviolet light demonstrates the relevance of such compounds in environmental remediation technologies (Xia & Liu, 2020).
Potential Applications in Pharmacology
While specifically excluding drug-related information, it's worth noting that fumaric acid derivatives, including this compound, may have implications in the broader field of pharmacology. The pharmacokinetics of fumaric acid esters, for example, reveal important in vivo effects that could be relevant in medicinal chemistry research (Mrowietz et al., 2018).
Properties
IUPAC Name |
(E)-2,3-difluorobut-2-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F2O4/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVWKFKXIVLAHQ-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)O)F)(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(=O)O)\F)(\C(=O)O)/F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2714-32-1 | |
Record name | 2,3-Difluorofumaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002714321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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